

head-to-head comparison of different synthetic routes to 5-Thiazolemethanol

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Compound of Interest

Compound Name: 5-Thiazolemethanol

Cat. No.: B023344

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A Head-to-Head Comparison of Synthetic Routes to 5-Thiazolemethanol

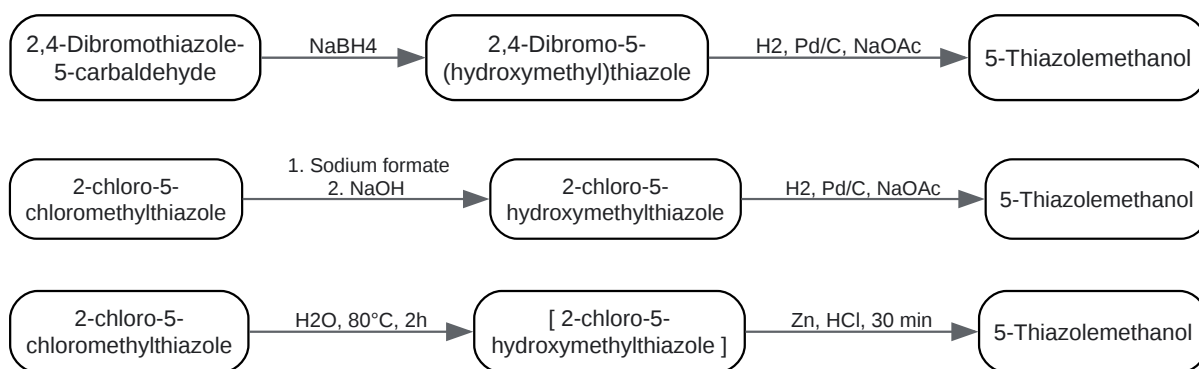
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. **5-Thiazolemethanol** is a valuable building block in the synthesis of various biologically active compounds. This guide provides a head-to-head comparison of three distinct synthetic routes to **5-Thiazolemethanol**, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthetic Routes

Metric	Route 1: From 2,4-Dibromothiazole-5-carbaldehyde	Route 2: From 2-chloro-5-chloromethylthiazole (Two-Step)	Route 3: From 2-chloro-5-chloromethylthiazole (One-Pot)
Overall Yield	~68% (over 2 steps from the aldehyde)	~31% (over 2 steps)	66-69%
Purity	High (recrystallization of intermediate)	>98% (distilled final product)	>98%
Reaction Time	Reduction: Not specified; Hydrogenation: 10 hours	Formate displacement/hydrolysis: Overnight (e.g., 12-16 h); Hydrogenation: 19 hours	Hydrolysis: 2 hours; Reduction: 0.5 hours
Starting Material Cost	High (2,4-dibromo-1,3-thiazole-5-carbaldehyde is relatively expensive)	Moderate (2-chloro-5-chloromethylthiazole is commercially available in bulk)	Moderate (same as Route 2)
Key Reagents	Sodium borohydride, Palladium on carbon	Sodium formate, Palladium on carbon	Zinc powder, Hydrochloric acid
Process Complexity	Multi-step synthesis of starting material may be required. Involves handling of bromine.	Two distinct reaction and work-up steps.	Simplified "one-pot" procedure with a single work-up.

Route 1: Synthesis from 2,4-Dibromothiazole-5-carbaldehyde

This route involves the reduction of the aldehyde group of 2,4-dibromothiazole-5-carbaldehyde to an alcohol, followed by the dehalogenation of the dibrominated intermediate.



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